molecular formula C22H26N4O2S B2837567 N-({4-isopropyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-2-methylbenzenecarboxamide CAS No. 400085-69-0

N-({4-isopropyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-2-methylbenzenecarboxamide

Cat. No.: B2837567
CAS No.: 400085-69-0
M. Wt: 410.54
InChI Key: YSOXYDUIHVBYFV-UHFFFAOYSA-N
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Description

N-({4-isopropyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-2-methylbenzenecarboxamide is a complex organic compound with a molecular formula of C22H26N4O2S. This compound features a 1,2,4-triazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-isopropyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-2-methylbenzenecarboxamide typically involves multiple steps, starting with the preparation of the 1,2,4-triazole core. This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-({4-isopropyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-2-methylbenzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-({4-isopropyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-2-methylbenzenecarboxamide involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . This can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Properties

IUPAC Name

N-[[5-[(4-methoxyphenyl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazol-3-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-15(2)26-20(13-23-21(27)19-8-6-5-7-16(19)3)24-25-22(26)29-14-17-9-11-18(28-4)12-10-17/h5-12,15H,13-14H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOXYDUIHVBYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NN=C(N2C(C)C)SCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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